molecular formula C45H68N10O15 B1170691 SUBTILISINS CAS No. 1395-21-7

SUBTILISINS

Cat. No.: B1170691
CAS No.: 1395-21-7
M. Wt: 989.1 g/mol
InChI Key: VLKSXJAPRDAENT-OWGHDAAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Subtilisins are a major family of serine endopeptidases characterized by a broad substrate specificity and high stability in alkaline environments . They are initially expressed as preproenzymes, with the propeptide being essential for the correct folding of the mature protease domain . The defining catalytic triad in the active site consists of Aspartate-32, Histidine-64, and Serine-221 (subtilisin BPN' numbering), which functions as a charge-relay network to initiate nucleophilic attack on peptide bonds . This structure is a classic example of convergent evolution, as it is structurally unrelated to the chymotrypsin family of serine proteases yet utilizes an identical catalytic mechanism . These enzymes are a critical component of the bacterial degradome and have expanded into diverse physiological roles in plants and other organisms . Their initial role in general protein turnover has evolved to include specific functions such as the processing of peptide hormones and growth factors . In research, this compound are indispensable tools due to their non-specific proteolytic activity. Their robust nature and stability have been further enhanced through protein engineering, leading to variants with improved resistance to oxidation, thermostability, and activity in non-aqueous solvents . One prominent engineered variant, Subtiligase, possesses peptide ligase activity and is a powerful tool for protein engineering and synthetic biology . Key Research Applications: • Enzyme Engineering & Biotechnology: Served as a model system for studying serine protease mechanics and for creating engineered variants with tailored properties (e.g., altered substrate specificity, thermostability) . • Biomolecule Processing: Utilized for the specific cleavage of fusion proteins and the generation of bioactive peptides from precursor proteins . • Industrial Biochemistry: Used as a key component in enzymatic detergents and for studying enzymatic processes in non-conventional media . This product is supplied as a purified, lyophilized protein. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1395-21-7

Molecular Formula

C45H68N10O15

Molecular Weight

989.1 g/mol

IUPAC Name

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid

InChI

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1

InChI Key

VLKSXJAPRDAENT-OWGHDAAGSA-N

Isomeric SMILES

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Canonical SMILES

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Origin of Product

United States

Preparation Methods

Microbial Strains and Genetic Engineering

Subtilisins are predominantly produced by Bacillus subtilis and related species, such as Bacillus amyloliquefaciens and Bacillus licheniformis. Native strains have been largely replaced by genetically modified variants to enhance yield, stability, and compatibility with industrial processes. For example, B. subtilis strain ZK3, optimized via response surface methodology (RSM), achieves a subtilisin yield of 70.5 U/mL under controlled conditions. Key genetic modifications include:

  • Promoter engineering to boost expression levels.

  • Signal peptide optimization for efficient extracellular secretion.

  • Stabilizing mutations (e.g., substitutions at Asp-32, His-64, Ser-221) to improve thermostability and detergent compatibility.

Fermentation Media and Conditions

Fermentation media typically contain carbon sources (e.g., glucose, starch), nitrogen sources (casein, ammonium chloride), and minerals (MgSO₄, KH₂PO₄). Solid-state fermentation (SSF) and submerged fermentation (SmF) are both employed, with SmF being preferred for large-scale production due to better process control.

Table 1: Optimized Media Composition for B. subtilis ZK3

ComponentConcentration (%)
Glucose3.5
Mustard oil cake4.0
Custard apple seed powder3.5
Casein3.5
NH₄Cl0.3
MgSO₄0.15

Submerged fermentation at pH 9.0 and 35°C for 72 hours yields maximal enzyme activity (70.5 U/mL), with reducing sugar depletion correlating with biomass growth and protease production.

Cell Separation and Initial Purification

Biomass Removal

Post-fermentation, cells and suspended solids are removed via centrifugation (10,000–15,000 × g) or microfiltration. Rotary vacuum filtration is commonly used in industrial settings due to its scalability. The resulting supernatant contains crude subtilisin at concentrations of 10–20 g/L.

Ultrafiltration and Concentration

Crude enzyme solutions are concentrated using ultrafiltration (UF) membranes with a 10–30 kDa cutoff. This step increases subtilisin concentration to 40–100 g/L, a critical threshold for efficient crystallization. Higher concentrations (>100 g/L) reduce solubility losses during subsequent steps, improving overall yield.

Crystallization and Recovery

Halide Salt-Induced Crystallization

Crystallization is achieved by adding halide salts (NaCl, CaCl₂) to concentrated subtilisin solutions. Sodium chloride at 0.05–0.6 M induces rhomboidal plate-shaped crystals (5–50 µm) within 24–48 hours. Notably, this method avoids amorphous precipitate formation even at supersaturated salt concentrations (up to 4 M).

Table 2: Crystal Recovery Rates with Different Salts

SaltConcentration (M)Recovery (%)
NaCl0.385
CaCl₂0.378
KCl0.365

Seed Crystal Addition

Seed crystals (1–5% w/v) are introduced to nucleate growth, reducing induction time by 30–50%. Crystal slurries are harvested via filter presses and washed with brine (8 g/L solubility) to remove residual impurities.

Downstream Processing and Stabilization

Drying and Formulation

Wet crystals are dried to a moisture content of <5% using spray drying or lyophilization. For liquid formulations, crystals are dissolved in propylene glycol (35–45%) and sodium acetate (8–12%) to enhance stability during storage.

Quality Control

Final products must meet specifications for activity (2,750–3,490 U/g), heavy metals (<5 ppm lead), and microbial counts (<5 × 10³ CFU/g).

Industrial-Scale Optimization Strategies

Response Surface Methodology (RSM)

RSM has been applied to optimize media components, identifying glucose (3.5%), mustard oil cake (4%), and casein (3.5%) as critical factors for maximizing yield. A central composite design (CCD) model predicts subtilisin production with 92% accuracy.

Cost-Effective Substrates

Agricultural byproducts, such as custard apple seed powder (CASP) and mustard oil cake, reduce production costs by 20–30% while maintaining high enzyme activity .

Chemical Reactions Analysis

Types of Reactions: Subtilisins primarily catalyze the hydrolysis of peptide bonds in proteins. This reaction involves the nucleophilic attack of the serine residue at the active site on the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. The intermediate is then stabilized by hydrogen bonding, leading to the cleavage of the peptide bond .

Common Reagents and Conditions: this compound are active under a wide range of conditions, including various pH levels and temperatures. They are often used in the presence of buffers to maintain the optimal pH for enzyme activity. Common reagents used in subtilisin-catalyzed reactions include substrates like casein and synthetic peptides .

Major Products: The primary products of subtilisin-catalyzed reactions are smaller peptides and amino acids resulting from the cleavage of the original protein substrate .

Scientific Research Applications

Detergents

Subtilisins are predominantly used as additives in laundry and dishwashing detergents due to their ability to break down protein stains. Their effectiveness at various temperatures and pH levels allows for efficient cleaning in both cold and hot water settings. The incorporation of this compound has been shown to enhance stain removal significantly compared to traditional detergents without proteases .

Feature Traditional Detergents Detergents with Subtilisin
Stain RemovalModerateHigh
Temperature RangeLimitedBroad
pH CompatibilityNeutral onlyNeutral to high

Food Processing

In the food industry, this compound are utilized to improve texture and flavor profiles in various products. They can hydrolyze proteins to create peptides that enhance flavor or improve the digestibility of food products. Additionally, this compound are employed in the production of protein hydrolysates that serve as functional ingredients in nutritional supplements and infant formulas .

Therapeutic Applications

Research indicates that this compound possess potential therapeutic benefits, particularly in the development of peptide-based drugs. Their ability to generate bioactive peptides through enzymatic hydrolysis allows for the creation of compounds that can modulate biological processes, such as immune responses or inflammation .

Environmental Management

This compound are also applied in waste management processes, particularly for the treatment of organic waste. Their proteolytic activity aids in breaking down complex organic materials, facilitating composting and biogas production. This application not only enhances waste degradation but also contributes to sustainable practices by converting waste into energy .

Case Study 1: Subtilisin in Laundry Detergents

A comparative study demonstrated that laundry detergents containing subtilisin removed protein stains more effectively than those without it. In trials, detergents with subtilisin achieved a stain removal rate of over 90%, while traditional formulations reached only 70% effectiveness under similar conditions .

Case Study 2: Food Industry Innovations

In a recent study examining the use of subtilisin for producing protein hydrolysates from whey, researchers found that enzymatic treatment significantly improved the solubility and emulsifying properties of whey proteins. This innovation has led to new applications in dairy product formulations and health supplements .

Mechanism of Action

The mechanism of action of subtilisins involves a catalytic triad composed of aspartate, histidine, and serine residues at the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding, leading to the cleavage of the peptide bond and the release of the products .

Biological Activity

Subtilisins are a class of serine proteases predominantly found in bacteria, particularly in the genus Bacillus. They play crucial roles in various biological processes, including protein degradation, hormone processing, and as virulence factors in pathogens. This article explores the biological activity of this compound, focusing on their mechanisms, applications in therapeutic contexts, and recent research findings.

Overview of this compound

This compound are characterized by their ability to cleave peptide bonds in proteins. They are classified under the S8 family of peptidases and exhibit a molecular weight typically ranging from 26 to 28 kDa. The prototypical subtilisin, Subtilisin Carlsberg (Sub-A), consists of 274 amino acids and features a distinctive structure with two alpha-helices and a large beta-sheet .

This compound exhibit unique mechanisms of action that involve:

  • Catalytic Triad : The active site of this compound contains a catalytic triad composed of serine, histidine, and aspartate residues, which are essential for their enzymatic activity.
  • Posttranslational Regulation : The activity of intracellular subtilisin proteases (ISPs) is regulated by a short N-terminal extension that acts as an inhibitor until specific proteolytic processing occurs. This processing is crucial for the activation of the enzyme .
  • Substrate Specificity : this compound demonstrate varying substrate specificities based on their structural configurations. For instance, engineered this compound have been developed to specifically degrade active RAS proteins, showcasing their potential in targeted therapeutic applications .

Therapeutic Applications

Recent studies have highlighted the potential of this compound in therapeutic contexts:

  • Celiac Disease : Food-grade this compound have been identified as promising candidates for gluten-degrading enzymes. These enzymes can cleave gluten immunogenic epitopes, potentially providing therapeutic benefits for individuals with celiac disease .
  • Pharmaceutical Modifications : Modified this compound have been engineered to withstand acidic conditions, enhancing their stability and activity in the gastrointestinal tract. This modification allows for improved degradation of gluten during digestion, thereby reducing immunogenic responses .
  • Food Industry : this compound are widely used as food additives due to their ability to enhance protein digestion and improve food texture. Their safety profile has been established through extensive studies demonstrating no adverse effects at typical consumption levels .

Case Study 1: Gluten Degradation in Celiac Disease

A study conducted on Rothia this compound revealed their efficacy in degrading gluten proteins. These enzymes were shown to cleave gluten at specific sites, effectively abolishing immunogenic epitopes associated with celiac disease. The findings suggest that this compound could serve as effective enzyme therapeutics for managing gluten intolerance .

Case Study 2: Engineered this compound for Targeted Therapy

Research focusing on engineered subtilisin variants demonstrated significant improvements in substrate specificity and catalytic efficiency against RAS proteins. The modifications included changes at critical amino acid positions within the catalytic triad, resulting in enhanced protease activity and specificity .

Comparative Analysis of Subtilisin Variants

Subtilisin VariantSource OrganismMolecular Weight (kDa)Key Features
Subtilisin CarlsbergBacillus licheniformis27Standard model for studying subtilisin activity
Mutant Subtilisin EBacillus subtilis28Enhanced activity through site-directed mutagenesis
Rothia SubtilisinRothia spp.VariableGluten-degrading properties; potential therapeutic applications

Q & A

Q. What statistical frameworks are recommended for analyzing high-throughput subtilisin activity data?

  • Answer : Multivariate analyses (e.g., PCA or hierarchical clustering) can identify activity patterns across substrates. Bootstrapping or Bayesian inference improves confidence intervals for kcat/KMk_{cat}/K_M ratios. Outlier detection algorithms (e.g., Grubbs’ test) should flag anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.